4-(4-Chloro-3-nitrobenzyl)pyridine
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Overview
Description
4-(4-Chloro-3-nitrobenzyl)pyridine is an organic compound with the molecular formula C12H9ClN2O2 It is a derivative of pyridine, featuring a benzyl group substituted with a chlorine atom and a nitro group
Scientific Research Applications
Chromatographic Applications
4-(p-Nitrobenzyl)-pyridine has been utilized as a reagent in thin-layer chromatography for the sensitive and selective detection and estimation of specific compounds, such as diazinon and tri-substituted 2-chloro-s-triazines. The reaction products with aza-heterocycles exhibit distinct colors, aiding in the identification of these compounds on chromatograms (Guth & Manner, 1967).
Mutagenicity Studies
The reactivity of simple epoxides with 4-(p-nitrobenzyl)-pyridine has been correlated with their mutagenicity in bacterial strains, serving as a primary assay in evaluating the mutagenic properties of chemicals. This application highlights the role of 4-(p-nitrobenzyl)-pyridine in toxicological screening (Hemminki & Falck, 1979).
Polymer Science
In polymer science, the conversion of the nitro group in 4-(p-nitrobenzyl)pyridine to an amino group has enabled the synthesis of new poly(amide-ester)s with high thermal stability and enhanced solubility in polar aprotic solvents. These polymers exhibit potential for various applications due to their physical and thermal properties (Mehdipour-Ataei et al., 2009).
Detection of Alkylating Agents
4-(4-Nitrobenzyl)pyridine serves as a colorimetric indicator for carcinogenic alkylating agents, acting as a DNA model due to its similar reactivity with guanine in DNA. This compound has been applied in the toxicological screening of pharmaceutical compounds, detection of chemical warfare agents, and environmental hygiene technology. Efforts to enhance its water solubility, reactive oxygen sites, and steric resemblance to DNA have led to the development of NBP derivatives and materials that modernize the NBP assay for real-time detection of alkylating agents (Provencher & Love, 2015).
Safety and Hazards
“4-(4-Chloro-3-nitrobenzyl)pyridine” is considered hazardous. It may cause skin and eye irritation, and may cause genetic defects . It is harmful if swallowed and may cause respiratory irritation . Safety measures include wearing protective equipment, avoiding breathing its dust/fume/gas/mist/vapors/spray, and using it only in well-ventilated areas .
Mechanism of Action
Target of Action
Similar compounds, such as “4-(4-nitrobenzyl)pyridine”, have been used in tests for alkylating agents .
Mode of Action
“4-(4-nitrobenzyl)pyridine” has been used in a spectroscopic method for phosgene determination .
Biochemical Pathways
Similar compounds have been shown to react with dna, leading to the release of 7-alkylguanines .
Pharmacokinetics
The solubility of similar compounds in chloroform has been reported , which could potentially affect its bioavailability.
Action Environment
Safety data sheets for similar compounds recommend avoiding contact with skin and eyes, and ensuring adequate ventilation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-nitrobenzyl)pyridine typically involves the reaction of 4-chlorobenzyl chloride with 4-nitropyridine. The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reagents, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-3-nitrobenzyl)pyridine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The benzyl group can be oxidized
Properties
IUPAC Name |
4-[(4-chloro-3-nitrophenyl)methyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O2/c13-11-2-1-10(8-12(11)15(16)17)7-9-3-5-14-6-4-9/h1-6,8H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXNNLKPICIXES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=CC=NC=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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